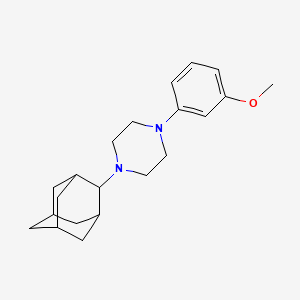![molecular formula C16H24N2O2S B5625751 [methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)
[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid, commonly known as MTMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMPA is a derivative of phenylacetic acid and has a unique molecular structure that gives it specific properties that make it useful in various applications.
作用机制
The mechanism of action of MTMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MTMPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. MTMPA has also been found to bind to certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
MTMPA has been found to have various biochemical and physiological effects. In vitro studies have shown that MTMPA has anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases. MTMPA has also been found to have antioxidant properties, which could have implications in the prevention of oxidative stress-related diseases. In addition, MTMPA has been found to have antitumor properties, which could make it a potential candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
MTMPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTMPA is also relatively inexpensive, which makes it a cost-effective option for research. However, there are also limitations to the use of MTMPA in lab experiments. MTMPA has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of MTMPA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the research on MTMPA. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies could also be conducted to elucidate the mechanism of action of MTMPA and its effects on different enzymes and receptors. In addition, more research could be done on the synthesis and purification of MTMPA to improve its yield and purity. Overall, the potential applications of MTMPA in various fields of scientific research make it an exciting area of study with many possibilities for future research.
合成方法
The synthesis of MTMPA involves the reaction between 4-(methylthio)phenylacetic acid and 2-pyrrolidin-1-ylethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation. The synthesis of MTMPA is a complex process that requires a high level of expertise and precision.
科学研究应用
MTMPA has shown potential applications in various fields of scientific research. One of the most promising applications of MTMPA is in the field of drug discovery. MTMPA has been found to have inhibitory effects on certain enzymes and receptors, which makes it a potential candidate for the development of new drugs. MTMPA has also been studied for its anti-inflammatory and analgesic properties, which could have significant implications in the treatment of various diseases.
属性
IUPAC Name |
2-[methyl(2-pyrrolidin-1-ylethyl)amino]-2-(4-methylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-17(11-12-18-9-3-4-10-18)15(16(19)20)13-5-7-14(21-2)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZCISHRIOUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCC1)C(C2=CC=C(C=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoxalin-2(1H)-one](/img/structure/B5625681.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)

![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)
![rel-(4aS,8aS)-2-[2-(2-phenylethoxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5625755.png)


